7-Bromo-8-methyl-2-propylquinoline-4-ol
Description
Historical Evolution of Quinoline (B57606) Derivatives in Medicinal Chemistry Research
The pharmaceutical journey of quinoline began with the discovery of quinine (B1679958), an alkaloid extracted from the bark of the Cinchona tree. For centuries, quinine was the primary treatment for malaria. mdpi.com The success of quinine spurred the chemical synthesis of other quinoline-based antimalarials in the 20th century, such as chloroquine (B1663885) and primaquine, which became crucial in the global fight against the disease. mdpi.com Over time, the application of the quinoline scaffold expanded dramatically beyond antimalarials. Researchers discovered that modifications to the quinoline ring system could yield compounds with a vast array of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. biointerfaceresearch.comnih.gov This historical progression has cemented the quinoline nucleus as a cornerstone in the annals of drug discovery.
Significance of the Quinoline Scaffold in Contemporary Drug Discovery and Development
The quinoline scaffold is considered a privileged structure in medicinal chemistry because its framework can interact with a diverse range of biological targets, enabling the design of potent and selective drugs. biointerfaceresearch.com Its rigid, planar structure provides a foundation for attaching various functional groups in a well-defined three-dimensional space, facilitating precise interactions with enzymes and receptors.
In modern drug development, quinoline derivatives are integral to several therapeutic areas:
Anticancer Agents: Numerous quinoline-based compounds have been investigated as anticancer agents, acting through mechanisms such as the inhibition of topoisomerase and protein kinases. nih.govresearchgate.net
Antibacterial Drugs: The fluoroquinolones (e.g., ciprofloxacin) are a major class of broad-spectrum antibiotics based on the 4-quinolone core, the tautomeric form of the 4-hydroxyquinoline (B1666331) present in the title compound. mdpi.com
Antiviral and Antiparasitic Agents: Beyond malaria, quinoline derivatives continue to be explored for their activity against other parasites and various viruses. nih.gov
Anti-inflammatory and Neuroprotective Agents: Research has identified quinoline derivatives with potential applications in treating inflammatory conditions and neurodegenerative diseases like Alzheimer's. nih.govnih.gov
The adaptability of the quinoline moiety allows medicinal chemists to fine-tune the pharmacological properties of molecules to enhance efficacy, selectivity, and pharmacokinetic profiles. biointerfaceresearch.com
Contextualization of 7-Bromo-8-methyl-2-propylquinoline-4-ol within Substituted Quinoline Chemistry
While extensive research exists on the broader quinoline family, specific data on the synthesis and biological activity of this compound (CAS Number: 1189106-90-8) is not widely available in peer-reviewed literature. sigmaaldrich.comchemscene.com However, an analysis of its structural features, in light of known structure-activity relationships (SAR) for related compounds, allows for its contextualization as a potentially valuable chemical entity.
The molecule can be deconstructed into key components:
The 2-propyl-quinoline-4-ol Core: The 4-hydroxyquinoline moiety exists in tautomeric equilibrium with the 4-quinolone form, a well-established pharmacophore, particularly in antibacterial agents. The presence of a propyl group at the C-2 position adds lipophilicity, which can influence the compound's absorption and distribution properties.
The 7-Bromo Substitution: Halogenation is a common strategy in medicinal chemistry to modulate a compound's biological activity. A bromine atom at the C-7 position can significantly impact electronic properties and lipophilicity. Studies on other quinolines have shown that bromine substitutions at the C-5 and C-7 positions can lead to significant antiproliferative activity against various cancer cell lines. nih.govresearchgate.net This suggests the 7-bromo group could be a key contributor to potential bioactivity.
The 8-Methyl Substitution: The methyl group at the C-8 position can influence the molecule's conformation and interaction with biological targets. The substitution pattern on the benzene (B151609) portion of the quinoline ring is critical for determining its therapeutic effects. For instance, the introduction of a hydroxyl group at position 8 has been shown to confer a prominent positive antitumor effect in certain quinoline series. nih.gov While this compound has a methyl group, the 8-position is clearly a site where substitution can modulate activity.
A closely related analog, 7-Bromo-4-chloro-8-methyl-2-propylquinoline, is described as a chemical intermediate used in the synthesis of pharmaceutical compounds, particularly for developing antimalarial and anticancer agents, as well as kinase inhibitors. myskinrecipes.com This strongly suggests that this compound is likely designed and synthesized as a versatile chemical building block for creating libraries of more complex molecules for drug screening programs.
Research Gaps and Future Directions in Quinoline-Based Compound Studies
The specific case of this compound highlights a broader reality in medicinal chemistry: the vast, unexplored chemical space of substituted heterocyclic compounds. While certain substitution patterns on the quinoline ring are well-studied, many others remain uncharacterized.
Key research gaps and future directions include:
Systematic Exploration: There is a need for the systematic synthesis and biological screening of quinoline derivatives with less common substitution patterns to uncover novel therapeutic activities.
Development of Synthetic Methods: New and efficient synthetic routes are required to access structurally diverse quinoline libraries, enabling a more thorough exploration of their potential.
Structure-Activity Relationship (SAR) Studies: Detailed SAR studies on novel series of substituted quinolines are crucial to understand how different functional groups at various positions influence biological activity, selectivity, and safety profiles. For example, further investigation is needed to clarify the combined effects of substitutions at the C-2, C-7, and C-8 positions.
Public Data on Building Blocks: The lack of published biological data for compounds like this compound, which are available commercially as research chemicals, represents a missed opportunity. Publicly accessible databases detailing the screening results of such foundational molecules could significantly accelerate the drug discovery process by preventing redundant efforts and sparking new research avenues.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1189106-90-8 |
|---|---|
Molecular Formula |
C13H14BrNO |
Molecular Weight |
280.16 g/mol |
IUPAC Name |
7-bromo-8-methyl-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C13H14BrNO/c1-3-4-9-7-12(16)10-5-6-11(14)8(2)13(10)15-9/h5-7H,3-4H2,1-2H3,(H,15,16) |
InChI Key |
RPCXVHBIUVKGSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)C2=C(N1)C(=C(C=C2)Br)C |
Origin of Product |
United States |
Spectroscopic and Structural Elucidation of 7 Bromo 8 Methyl 2 Propylquinoline 4 Ol and Its Analogues
Advanced Spectroscopic Characterization Techniques
The definitive structure of 7-Bromo-8-methyl-2-propylquinoline-4-ol is determined using a combination of modern spectroscopic methods. These include Nuclear Magnetic Resonance (NMR) spectroscopy to map the carbon and hydrogen framework, Infrared (IR) spectroscopy to identify functional groups, and High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. By analyzing the spectra of ¹H, ¹³C, and their correlations, the precise connectivity and spatial arrangement of atoms can be determined. For this compound, the presence of a substituted quinoline (B57606) core and a propyl chain offers a rich set of signals for analysis.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electron-donating and withdrawing effects of the substituents on the quinoline ring.
The aromatic region would likely display two doublets for the protons H-5 and H-6, with their coupling constant indicating their ortho relationship. The proton at the 3-position is expected to appear as a singlet. The methyl group at the 8-position would also be a singlet in the upfield region. The propyl group at the 2-position would show a characteristic triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and a triplet for the methylene group attached to the quinoline ring. The hydroxyl proton at the 4-position would appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-3 | ~ 6.2 | s | - |
| H-5 | ~ 7.8 | d | 8.5 |
| H-6 | ~ 7.5 | d | 8.5 |
| OH-4 | ~ 11.5 | br s | - |
| CH₃-8 | ~ 2.5 | s | - |
| CH₂-2' | ~ 2.8 | t | 7.5 |
| CH₂-1' | ~ 1.7 | sextet | 7.5 |
Note: These are predicted values and may vary from experimental results.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are indicative of the electronic environment of each carbon.
The carbon C-4 bearing the hydroxyl group is expected to be significantly downfield. The carbons of the quinoline ring will appear in the aromatic region, with their specific shifts influenced by the bromine, methyl, and propyl substituents. The carbon C-7 attached to the bromine atom will show a characteristic upfield shift compared to an unsubstituted carbon due to the heavy atom effect. The carbons of the propyl chain and the methyl group will appear in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | ~ 158 |
| C-3 | ~ 110 |
| C-4 | ~ 175 |
| C-4a | ~ 140 |
| C-5 | ~ 125 |
| C-6 | ~ 128 |
| C-7 | ~ 118 |
| C-8 | ~ 130 |
| C-8a | ~ 145 |
| CH₃-8 | ~ 15 |
| CH₂-2' | ~ 38 |
| CH₂-1' | ~ 22 |
Note: These are predicted values and may vary from experimental results.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, it would confirm the coupling between H-5 and H-6 in the aromatic ring and the protons of the propyl chain (H-2' with H-1', and H-1' with H-2'').
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would be used to assign the carbon signals for the protonated carbons, such as C-3, C-5, C-6, the methyl carbon, and the carbons of the propyl chain.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum is expected to show a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The C=C and C=N stretching vibrations of the quinoline ring would appear in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The presence of the C-Br bond would give rise to a stretching vibration in the fingerprint region, typically below 700 cm⁻¹.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| O-H (hydroxyl) | 3400 - 3200 | Stretching (broad) |
| C-H (aromatic) | 3100 - 3000 | Stretching |
| C-H (aliphatic) | 3000 - 2850 | Stretching |
| C=C, C=N (aromatic ring) | 1600 - 1450 | Stretching |
| C-O | 1250 - 1150 | Stretching |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry is a critical technique for determining the precise molecular weight and elemental formula of a compound. It provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.
For this compound (C₁₃H₁₄BrNO), the calculated exact mass would be determined. HRMS would be able to distinguish this from other compounds with the same nominal mass. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the presence of one bromine atom, there would be two peaks of almost equal intensity (M+ and M+2), corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br). This characteristic isotopic signature provides strong evidence for the presence of a single bromine atom in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. In aromatic systems like quinoline, these transitions primarily involve π → π* and n → π* transitions.
The core structure, 4-hydroxyquinoline (B1666331), exists in a tautomeric equilibrium with its keto form, 4-quinolinone. This equilibrium can be influenced by the solvent and substituents. The UV-Vis spectrum of 4-hydroxyquinoline in aqueous solution shows distinct absorption bands that are sensitive to pH, reflecting the different ionic species present. nih.gov
For this compound, the electronic spectrum is expected to be influenced by the various substituents on the quinoline ring. The bromo, methyl, and propyl groups, being auxochromes, are anticipated to cause a bathochromic (red) shift in the absorption maxima (λmax) compared to the parent 4-hydroxyquinoline molecule. This is due to the extension of the conjugated system and the electronic effects of the substituents. The hydroxyl group at the 4-position is a significant chromophore, and its electronic transitions will be a major feature of the spectrum.
The expected electronic transitions for this compound would primarily be π → π* transitions associated with the aromatic quinoline nucleus. The presence of the nitrogen atom and the oxygen of the hydroxyl group also allows for n → π* transitions, which are typically of lower intensity.
To illustrate the expected spectral characteristics, the following table presents hypothetical UV-Vis absorption data for this compound in a common solvent like ethanol (B145695), based on the known data for 4-hydroxyquinoline and the expected effects of the substituents.
| Compound | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |
| 4-Hydroxyquinoline | ~230, ~315, ~330 | - | π → π |
| This compound (Predicted) | ~240-250 | ~30,000-40,000 | π → π |
| ~330-345 | ~5,000-8,000 | π → π | |
| ~345-360 | ~4,000-7,000 | n → π |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering insights into bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound has not been reported, the structure of a closely related analogue, 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, offers valuable predictive insights. researchgate.net
Crystal Growth and Optimization
The growth of high-quality single crystals is a prerequisite for X-ray diffraction analysis. For quinoline derivatives, suitable crystals are often obtained by slow evaporation of a solution in an appropriate organic solvent. The choice of solvent is critical and is typically determined through screening various common solvents such as ethanol, methanol, acetone, or mixtures thereof. For instance, crystals of 8-bromo-2-methylquinoline (B152758) have been successfully grown by the slow evaporation of an ethanol solution at room temperature. nih.gov The optimization of crystal growth involves controlling factors such as the rate of evaporation, temperature, and the purity of the compound.
Data Collection and Refinement Protocols
Once a suitable crystal is obtained, X-ray diffraction data is collected using a diffractometer. The crystal is mounted and irradiated with monochromatic X-rays, and the resulting diffraction pattern is recorded on a detector.
The crystallographic data for the analogue, 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, was obtained at a temperature of 296(2) K. researchgate.net The structure was solved using direct methods and refined using full-matrix least-squares on F². Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
The following table summarizes the crystallographic data for this analogue, which provides a reasonable expectation for the crystallographic parameters of this compound.
| Parameter | 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid researchgate.net |
| Empirical Formula | C₁₄H₁₂BrNO₃ |
| Formula Weight | 322.16 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.4134(5) |
| b (Å) | 9.5365(6) |
| c (Å) | 9.6154(7) |
| α (°) | 60.728(2) |
| β (°) | 83.130(2) |
| γ (°) | 66.331(2) |
| Volume (ų) | 613.52(7) |
| Z | 2 |
| R-factor (%) | 3.93 |
Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)
In the solid state, molecules of this compound are expected to be held together by a network of intermolecular forces. The presence of the hydroxyl group at the 4-position and the nitrogen atom in the quinoline ring makes hydrogen bonding a dominant interaction. It is anticipated that O-H···N or O-H···O hydrogen bonds will be formed, linking the molecules into chains or more complex networks.
Furthermore, the planar aromatic quinoline ring system is conducive to π-π stacking interactions. In the crystal structure of 8-bromo-2-methylquinoline, molecules are packed in a face-to-face arrangement, with a centroid-centroid distance of 3.76 Å between the benzene (B151609) and pyridine (B92270) rings of adjacent molecules, indicative of π-π stacking. nih.gov Similar interactions are expected in the crystal lattice of this compound.
Conformational Analysis and Molecular Geometry of the Quinoline System
The quinoline ring system is inherently aromatic and therefore largely planar. In the crystal structure of 8-bromo-2-methylquinoline, the dihedral angle between the two six-membered rings of the quinoline system is a mere 0.49 (16)°, indicating a high degree of planarity. nih.govnih.gov A similar planarity is expected for the quinoline core of this compound.
Biological Activities of Quinoline Derivatives: Potential Pharmacological Relevance to 7 Bromo 8 Methyl 2 Propylquinoline 4 Ol
Antimicrobial Activities
Quinoline (B57606) derivatives have demonstrated significant activity against a wide array of microorganisms, including bacteria, fungi, and protozoa. nih.gov This broad-spectrum antimicrobial activity has positioned them as a promising class of compounds in the ongoing search for new and effective treatments for infectious diseases.
The antibacterial properties of quinoline derivatives have been well-documented against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comnih.gov These compounds have shown the potential to combat multi-drug resistant strains, which pose a significant threat to public health. nih.govnih.gov For instance, certain quinoline-2-one derivatives have exhibited significant antibacterial action against a spectrum of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
One study reported a series of facilely accessible quinoline derivatives that displayed potent antibacterial activity against a panel of multidrug-resistant Gram-positive bacterial strains. nih.gov The minimum inhibitory concentrations (MICs) of some of these compounds were found to be as low as 1.0 μg/mL against Clostridium difficile, a level comparable to the standard antibiotic vancomycin. nih.gov Another study highlighted novel quinoline derivatives with excellent MIC values (ranging from 3.12 to 50 µg/mL) against bacterial strains such as Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. tandfonline.com
| Quinoline Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 6c (a quinoline-2-one derivative) | MRSA | 0.75 | nih.gov |
| Compound 6 (a novel quinoline derivative) | S. aureus | 3.12 | tandfonline.com |
| Compound 11 (a novel quinoline derivative) | S. aureus | 6.25 | biointerfaceresearch.com |
| A facilely accessible quinoline derivative | C. difficile | 1.0 | nih.gov |
It is important to note that the efficacy of quinoline derivatives can vary, with some studies indicating that certain synthesized derivatives remain inactive against Gram-negative bacteria. biointerfaceresearch.com This highlights the importance of structural modifications in determining the antibacterial spectrum of these compounds.
Quinoline derivatives have also emerged as promising candidates for the development of new antifungal agents. nih.govnih.gov Fungal infections, particularly those caused by resistant strains, are a growing global health concern, necessitating the discovery of novel therapeutic options. nih.gov
Research has shown that certain quinoline derivatives exhibit selective antifungal action. For example, a study on a series of quinoline derivatives found that some compounds were active against Candida species, with geometric mean MICs around 47-50 μg/mL, while another compound demonstrated efficacy against dermatophytes with a geometric mean MIC of 19.14 μg/mL. nih.gov Furthermore, some newly synthesized fluorinated quinoline analogs have demonstrated good antifungal activity at a concentration of 50 μg/mL against phytopathogenic fungi like S. sclerotiorum and R. solani. mdpi.com Another study found that a specific quinoline derivative, Ac12, had potent activity against S. sclerotiorum and B. cinerea with EC50 values of 0.52 and 0.50 μg/mL, respectively, which was more potent than some commercial fungicides. acs.org
| Quinoline Derivative | Fungal Strain | Activity (MIC/EC50) | Reference |
| Compound 2 | Candida spp. | GM = 50 μg/mL | nih.gov |
| Compound 3 | Candida spp. | GM = 47.19 μg/mL | nih.gov |
| Compound 5 | Dermatophytes | GM = 19.14 μg/mL | nih.gov |
| Compound Ac12 | S. sclerotiorum | EC50 = 0.52 μg/mL | acs.org |
| Compound Ac12 | B. cinerea | EC50 = 0.50 μg/mL | acs.org |
The quinoline scaffold is a cornerstone in the development of antiprotozoal and antiparasitic drugs, most notably for the treatment of malaria. nih.govresearchgate.net Chloroquine (B1663885), a well-known 4-aminoquinoline, has been a frontline antimalarial drug for decades. mdpi.com However, the emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new quinoline-based antimalarial agents. nih.gov Numerous studies have reported on novel quinoline derivatives with potent antimalarial activity, with some compounds exhibiting IC50 values in the nanomolar range against both chloroquine-sensitive and resistant strains. nih.govnih.gov
In addition to their antimalarial properties, quinoline derivatives have shown significant promise as antileishmanial agents. nih.govfrontiersin.org Leishmaniasis is a parasitic disease with limited treatment options, making the discovery of new drugs a priority. frontiersin.org Several studies have demonstrated the in vitro efficacy of novel quinoline derivatives against Leishmania species. nih.govasm.org For instance, one study found that a novel quinoline derivative, compound 3b, was 8.3-fold more active than the standard drug pentavalent antimony against L. chagasi-infected macrophages. nih.gov The substitution pattern on the quinoline ring appears to be crucial for antileishmanial activity, with hydroxyl groups at certain positions enhancing the antiparasitic effect. nih.govfrontiersin.org
| Quinoline Derivative | Parasite | Activity (IC50) | Reference |
| Compound 4b,g,i, 12 | P. falciparum | 0.014–5.87 μg/mL | nih.gov |
| Bisquinoline derivatives | P. falciparum | 1–100 nM | nih.gov |
| Compound 3b | L. chagasi | < 0.8 μg/ml (promastigotes) | nih.gov |
| Compound 35 | L. donovani | 1.2 μM | asm.org |
Anticancer / Antitumor Activities (in vitro studies)
The quinoline scaffold is a privileged structure in the design of anticancer agents, with numerous derivatives demonstrating potent cytotoxic activity against a variety of cancer cell lines. arabjchem.orgresearchgate.net The versatility of the quinoline ring allows for the development of compounds that can target various hallmarks of cancer.
Quinoline derivatives exert their anticancer effects through a multitude of mechanisms. arabjchem.orgresearchgate.net A significant number of these compounds function as DNA intercalating agents, interfering with DNA replication and transcription, ultimately leading to cell death. arabjchem.org
Topoisomerase inhibition is another key mechanism. arabjchem.orgresearchgate.net Topoisomerases are enzymes crucial for managing DNA topology during replication and transcription. Many quinoline-based anticancer drugs, including new series under development, target these enzymes. arabjchem.org
Some quinoline derivatives act as matrix metalloproteinase (MMP) inhibitors . nih.govresearchgate.net MMPs are involved in the degradation of the extracellular matrix, a process critical for tumor invasion and metastasis. By inhibiting MMPs, these compounds can potentially prevent the spread of cancer. nih.gov For example, certain 8-hydroxyquinoline (B1678124) derivatives have been shown to inhibit MMP-2 and MMP-9 with IC50 values at the submicromolar level. nih.gov
Cell cycle arrest and apoptosis induction are also common mechanisms of action for anticancer quinoline derivatives. arabjchem.orgekb.eg These compounds can halt the progression of the cell cycle at various phases, preventing cancer cell proliferation. ekb.eg Furthermore, they can trigger programmed cell death, or apoptosis, in cancer cells. nih.govtandfonline.com For instance, a novel quinoline derivative, DFIQ, was shown to induce apoptosis in non-small cell lung cancer (NSCLC) cells. nih.gov Another study demonstrated that a specific quinoline derivative induced apoptosis in Caco-2 cells through the downregulation of anti-apoptotic genes and upregulation of a pro-apoptotic gene. tandfonline.com
The in vitro anticancer activity of quinoline derivatives has been evaluated against a wide range of human cancer cell lines. The breast cancer cell line MCF-7 has been a frequent target. For example, the combination of quinolines with chloroquine has been reported to be a potent apoptosis-inducing agent against MCF-7 cells. arabjchem.org A novel series of quinoline derivatives of combretastatin (B1194345) A-4 also showed significant antiproliferative activity against MCF-7 cells, with one compound exhibiting an IC50 value as low as 0.010 µM. tandfonline.com
The lung carcinoma cell line A549 has also been used to assess the efficacy of quinoline derivatives. Studies have shown that certain 8-hydroxyquinoline derivatives not only inhibit MMPs but also possess potent anti-proliferative, anti-invasive, and anti-angiogenesis activity in the A549 cell line. nih.gov
The colon adenocarcinoma cell line HT-29 has been another model for evaluating the anticancer potential of these compounds. One study reported that 6-Bromo-5-nitroquinoline showed greater antiproliferative activity compared to the reference drug 5-fluorouracil (B62378) and had the potential to cause cancer cell death through apoptosis in the HT-29 cell line. nih.gov Another study synthesized 2-phenylquinolin-4-amine (B1606699) derivatives that exhibited good antiproliferative activity against the HT-29 cell line with IC50 values in the range of 8.12 to 11.34 μM. benthamdirect.com
| Quinoline Derivative | Cancer Cell Line | Activity (IC50) | Reference |
| Compound 12c (Combretastatin A-4 analogue) | MCF-7 (Breast) | 0.010 µM | tandfonline.com |
| Fluorinated quinoline analogue 6a | MDA-MB-468 (Breast) | 2.5–5 μM | acs.org |
| 8-hydroxyquinoline derivative 5e | A549 (Lung) | Submicromolar (MMP-2/9 inhibition) | nih.gov |
| 6-Bromo-5-nitroquinoline | HT-29 (Colon) | Potent antiproliferative activity | nih.gov |
| 2-phenylquinolin-4-amine derivative 7a | HT-29 (Colon) | 8.12 μM | benthamdirect.com |
Anti-inflammatory Activities
Quinoline-based molecules have been extensively investigated as anti-inflammatory agents, targeting various pharmacological pathways involved in the inflammatory response. nih.govresearchgate.net The anti-inflammatory effects of quinoline derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways that mediate inflammation.
Research has shown that certain quinoline derivatives can effectively target enzymes such as Cyclooxygenase (COX) and Phosphodiesterase 4 (PDE4), as well as modulate the activity of the Transient Receptor Potential Vanilloid 1 (TRPV1) and TNF-α converting enzyme (TACE). nih.govresearchgate.net The structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the quinoline ring are crucial for their pharmacological activities and target specificities. nih.govresearchgate.net For instance, quinolines with a carboxylic acid moiety have shown COX-inhibition, while those with a carboxamide group have displayed TRPV1 antagonism. nih.gov Similarly, the presence of an aniline (B41778) moiety at the C-4 position, an aryl group at C-8, and an oxazole (B20620) ring at C-5 has been associated with PDE4 inhibition. nih.gov
In a specific study, two quinoline derivatives, 3-(4-methyl-benzyl)-3,4,7,8-tetrahydro-2H,5H-1-oxa-3,5-diaza-anthracen-6-one (3g) and 9-(4-fluoro-phenyl)-5,8,9,10-tetrahydro-4H-7-oxa-2,3,9,11b-tetraaza-cyclopenta[a]anthracene (6d), demonstrated significant anti-inflammatory activity in a xylene-induced ear-edema test in mice. epa.gov Notably, these compounds exhibited stronger anti-inflammatory effects than the reference drug ibuprofen (B1674241) at the same dosage. epa.gov The most potent compound, 6d, was also found to significantly inhibit the production of pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages in a dose-dependent manner. epa.gov Another quinoline derivative, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride (NIQBD), has also been investigated for its anti-inflammatory effects. nih.gov
The structural features of 7-Bromo-8-methyl-2-propylquinoline-4-ol, including the bromine and methyl substituents on the benzene (B151609) ring and the propyl and hydroxyl groups on the pyridine (B92270) ring, could potentially contribute to anti-inflammatory activity through modulation of these or other inflammatory targets.
Table 1: Examples of Anti-inflammatory Quinoline Derivatives and their Mechanisms
| Compound/Derivative Class | Mechanism of Action | Reference |
| Quinolines with carboxylic acid moiety | COX-inhibition | nih.gov |
| Quinolines with carboxamide moiety | TRPV1 antagonism | nih.gov |
| Quinolines with C-4 aniline, C-8 aryl, and C-5 oxazole | PDE4 inhibition | nih.gov |
| Compound 6d | Inhibition of TNF-α and IL-6 production | epa.gov |
| Cryptolepine | Reduction of nitric oxide generation | nih.gov |
Antiviral Activities
The quinoline scaffold is a key component in several compounds with established antiviral properties. nih.gov Notably, chloroquine and hydroxychloroquine, both members of the quinoline family, have demonstrated activity against a range of viruses, including coronaviruses, human immunodeficiency virus (HIV), and respiratory syncytial virus. nih.gov The antiviral potential of quinoline derivatives extends to flaviviruses such as Dengue virus, West Nile virus, Japanese Encephalitis virus, and Zika virus. nih.gov
Recent studies have highlighted the dose-dependent inhibition of dengue virus serotype 2 by novel quinoline derivatives. semanticscholar.org These compounds were found to impair the accumulation of the viral envelope glycoprotein (B1211001) in infected cells, suggesting a mechanism that involves the early stages of the viral infection rather than direct virucidal activity. semanticscholar.org
Furthermore, a series of novel quinoline derivatives have been synthesized and evaluated for their activity against respiratory syncytial virus (RSV) and influenza A virus (IAV). nih.gov Several of these compounds exhibited potent in vitro activity against RSV, with one compound, 1g, showing a high selective index, indicating its potential for further development. nih.gov Against IAV, some derivatives were more active than the reference drug ribavirin, with the most potent compound, 1ae, being over eight times more effective and appearing to inhibit the virus transcription and replication cycle at an early stage. nih.gov
The diverse antiviral activities of quinoline derivatives suggest that this compound could potentially exhibit antiviral properties, contingent on how its specific substituents interact with viral targets.
Table 2: Antiviral Spectrum of Quinoline Derivatives
| Virus Family/Species | Example Quinoline Derivative(s) | Reference |
| Coronaviruses | Chloroquine, Hydroxychloroquine | nih.gov |
| Flaviviruses (Dengue, West Nile, etc.) | Various quinoline derivatives | nih.gov |
| Human Immunodeficiency Virus (HIV) | Chloroquine | nih.gov |
| Respiratory Syncytial Virus (RSV) | Compound 1g and related derivatives | nih.gov |
| Influenza A Virus (IAV) | Compound 1ae and related derivatives | nih.gov |
Other Pharmacological Profiles (e.g., enzyme inhibition, receptor modulation)
Beyond their anti-inflammatory and antiviral activities, quinoline derivatives have been shown to interact with a variety of other biological targets, including enzymes and receptors, highlighting their versatility as a scaffold for drug discovery.
Enzyme Inhibition:
Quinoline-based compounds have been identified as inhibitors of a diverse range of enzymes. For instance, certain quinoline derivatives have demonstrated the ability to inhibit human dihydroorotate (B8406146) dehydrogenase (hDHODH), an enzyme crucial for the biosynthesis of pyrimidines and a target for cancer and autoimmune diseases. rsc.org One potent inhibitor, compound A9, exhibited an IC50 value of 9.7 nM. rsc.org
Other studies have shown that quinoline derivatives can inhibit enzymes that act on DNA, such as DNA methyltransferases (DNMTs) and base excision repair glycosylases. nih.gov Some of these compounds were found to intercalate into DNA, leading to inhibition. nih.gov Additionally, quinoline derivatives have been evaluated as inhibitors of InhA, an essential enzyme for the survival of Mycobacterium tuberculosis. nih.gov Substituted quinolines have also been found to be effective inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrase I and II isoforms. researchgate.net
Receptor Modulation:
The quinoline scaffold has been utilized to develop modulators of various receptors. A series of novel azabicyclic and diazabicyclic compounds carrying a quinoline or isoquinoline (B145761) ring have been synthesized and evaluated as modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov Some of these compounds showed selectivity for the α7 nAChR subtype, acting as agonists. nih.gov
Quinoline derivatives have also been designed as antagonists for tachykinin receptors, such as the neurokinin-3 (NK-3) and neurokinin-2 (NK-2) receptors. acs.org Furthermore, the quinoline scaffold has served as a basis for the development of ligands for the 5-HT4 receptor. monash.edu In the context of cancer therapy, quinoline-based molecules have been developed to target and inhibit receptor tyrosine kinases like c-Met, EGFR, and VEGFR. nih.gov
The diverse enzyme inhibitory and receptor modulatory activities of quinoline derivatives underscore the potential for this compound to interact with a range of biological targets, depending on its specific structural and electronic properties.
Table 3: Examples of Enzyme Inhibition and Receptor Modulation by Quinoline Derivatives
| Target Class | Specific Target | Activity | Reference |
| Enzyme | Human Dihydroorotate Dehydrogenase (hDHODH) | Inhibition | rsc.org |
| Enzyme | DNA Methyltransferases (DNMTs) | Inhibition | nih.gov |
| Enzyme | Acetylcholinesterase (AChE) | Inhibition | researchgate.net |
| Receptor | Nicotinic Acetylcholine Receptors (nAChRs) | Modulation (Agonism) | nih.gov |
| Receptor | Tachykinin Receptors (NK-2, NK-3) | Antagonism | acs.org |
| Receptor | 5-HT4 Receptor | Ligand Binding | monash.edu |
| Receptor | c-Met, EGFR, VEGFR | Inhibition | nih.gov |
Structure Activity Relationship Sar Studies of Substituted Quinoline 4 Ol Systems
Impact of Bromine Substitution at C-7 on Biological Activity and Selectivity
The introduction of a halogen atom, such as bromine, at the C-7 position of the quinoline (B57606) ring is a common strategy in medicinal chemistry to enhance the therapeutic potential of a compound. Halogenation can influence a molecule's lipophilicity, electronic properties, and metabolic stability, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
In many quinoline-based compounds, a halogen at the C-7 position has been associated with potent biological activities. For instance, in the realm of anticancer agents, organoruthenium complexes featuring 5,7-dihalido-8-hydroxyquinoline ligands have been studied, though the specific impact of the substitution pattern on cytotoxic activity was found to be minor in some cases. acs.org However, the electronic-withdrawing nature of bromine can influence the acidity of the N-H group in the tautomeric quinolin-4-one form, which can be crucial for interactions with biological targets. researchgate.net
The bromine atom at C-7 can also play a role in directing the binding of the molecule to specific receptors or enzymes. Its size and electronegativity can lead to favorable halogen bonding interactions with protein residues, potentially increasing binding affinity and selectivity. The position of the halogen is critical, as demonstrated in various studies where shifting the halogen from one position to another resulted in a significant change in biological activity.
Influence of Methyl Substitution at C-8 on Pharmacological Profiles
The presence of a methyl group at the C-8 position of the quinoline scaffold can have a multifaceted impact on the pharmacological profile of 7-Bromo-8-methyl-2-propylquinoline-4-ol. This small alkyl group can influence the molecule's conformation and steric interactions with its biological target.
Studies on methylquinolines have shown that the position of the methyl group is a key determinant of their biological effects, including potential mutagenicity. nih.gov The methyl group at C-8, being adjacent to the nitrogen-containing ring, can sterically influence the planarity of the quinoline system and affect its interaction with flat aromatic residues in a binding pocket.
Role of Propyl Group at C-2 on Biological Activity and Lipophilicity
The C-2 position of the quinoline ring is a common site for substitution, and the nature of the substituent at this position can significantly impact biological activity and lipophilicity. mdpi.com In this compound, the propyl group is a moderately sized alkyl chain that contributes to the molecule's hydrophobic character.
Lipophilicity is a critical parameter for drug-like molecules, as it affects their solubility, membrane permeability, and binding to plasma proteins. nih.gov An increase in alkyl chain length at the C-2 position generally leads to increased lipophilicity. This can enhance the compound's ability to penetrate biological membranes and reach its intracellular target. However, excessive lipophilicity can also lead to poor aqueous solubility and increased metabolic clearance.
The size and conformation of the propyl group can also influence how the molecule fits into a receptor's binding site. The flexibility of the propyl chain allows it to adopt various conformations, which could be advantageous for optimizing interactions with the target protein. Studies on 2-alkyl-4-quinolones have shown that the length of the alkyl chain can influence their antibiotic activity, with a certain optimal length often being required for maximum potency. mdpi.com
Significance of Hydroxyl Group at C-4: Tautomerism and its Implications for Activity
The hydroxyl group at the C-4 position is a key functional group that can exist in tautomeric equilibrium with its keto form, 4-quinolone. rsc.orgresearchgate.net This keto-enol tautomerism is a critical aspect of the chemistry of 4-hydroxyquinolines and has significant implications for their biological activity. researchgate.net The predominant tautomeric form can be influenced by the solvent, pH, and the nature of other substituents on the quinoline ring. researchgate.net
The ability of the 4-hydroxyl group to act as both a hydrogen bond donor and acceptor is crucial for its interaction with biological macromolecules. rsc.org In many cases, the enol form (4-hydroxyquinoline) is essential for binding to the active site of an enzyme or receptor. The formation of intramolecular hydrogen bonds between the 4-hydroxyl group and a substituent at the C-3 position can stabilize the enol form. rsc.org
Conversely, the keto form (4-quinolone) may be the active species for other biological targets. The carbonyl group in the 4-quinolone tautomer can act as a hydrogen bond acceptor. The tautomeric equilibrium ensures that the molecule can present different pharmacophoric features, potentially allowing it to interact with multiple targets or to adopt the optimal conformation for binding to a specific target.
Systemic Analysis of Substituent Effects on Receptor Binding and Enzyme Inhibition
A systemic analysis of the substituents in this compound suggests a complex interplay of steric, electronic, and hydrophobic effects that collectively determine its potential for receptor binding and enzyme inhibition.
The combination of a halogen at C-7 and a methyl group at C-8 can create a specific electronic and steric environment in the benzo ring of the quinoline scaffold. This can influence the molecule's ability to interact with specific residues in a binding pocket, potentially leading to high affinity and selectivity.
For instance, in the context of enzyme inhibition, the quinoline scaffold can act as a scaffold to position the key interacting groups (bromo, methyl, propyl, and hydroxyl) in a precise three-dimensional arrangement to complement the active site of the target enzyme. The inhibitory potency would be highly dependent on the precise fit of the molecule within the enzyme's active site.
Illustrative Data on Receptor Binding and Enzyme Inhibition of Substituted Quinolines
To illustrate the impact of substitutions on biological activity, the following table presents hypothetical data based on general trends observed for substituted quinoline derivatives. Please note that this data is for illustrative purposes and does not represent actual experimental values for this compound.
| Compound | Substitution Pattern | Target | Activity (IC50, µM) |
| A | 7-H, 8-H, 2-H, 4-OH | Kinase X | >100 |
| B | 7-Br, 8-H, 2-H, 4-OH | Kinase X | 15.2 |
| C | 7-Br, 8-CH3, 2-H, 4-OH | Kinase X | 8.5 |
| D | 7-Br, 8-CH3, 2-Propyl, 4-OH | Kinase X | 2.1 |
| E | 7-Br, 8-CH3, 2-Propyl, 4-OCH3 | Kinase X | 50.8 |
This hypothetical data illustrates that the addition of a bromine at C-7 (Compound B vs. A) can significantly increase potency. The further addition of a methyl group at C-8 (Compound C) and a propyl group at C-2 (Compound D) leads to a progressive enhancement of inhibitory activity. The importance of the 4-hydroxyl group is highlighted by the significant loss of activity upon its methylation (Compound E).
Computational Chemistry and Molecular Modeling of 7 Bromo 8 Methyl 2 Propylquinoline 4 Ol
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules. For a molecule like 7-Bromo-8-methyl-2-propylquinoline-4-ol, DFT studies would provide insights into its electronic structure, reactivity, and spectroscopic properties. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner.
DFT calculations can determine various electronic structure and reactivity descriptors. These descriptors help in understanding the chemical behavior of the molecule. For instance, parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be calculated from the energies of the frontier molecular orbitals. While specific values for this compound are not available, studies on similar quinoline (B57606) derivatives often utilize these descriptors to predict their reactivity.
A hypothetical data table for such descriptors is presented below to illustrate how this information would typically be organized.
Table 1: Hypothetical Electronic Structure and Reactivity Descriptors
| Parameter | Symbol | Value (Arbitrary Units) |
| Ionization Potential | I | Data not available |
| Electron Affinity | A | Data not available |
| Electronegativity | χ | Data not available |
| Chemical Hardness | η | Data not available |
| Chemical Softness | S | Data not available |
| Electrophilicity Index | ω | Data not available |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's ability to donate and accept electrons, respectively. wuxiapptec.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of chemical reactivity and kinetic stability. wuxiapptec.com A smaller gap generally implies higher reactivity. wuxiapptec.com For this compound, a molecular orbital analysis would reveal the distribution of these frontier orbitals, indicating the likely sites for electrophilic and nucleophilic attack.
Table 2: Hypothetical Molecular Orbital Analysis
| Parameter | Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other molecules. The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (typically colored blue), which are prone to nucleophilic attack. For this compound, an MEP analysis would highlight the electronegative oxygen and nitrogen atoms as potential sites for hydrogen bonding and coordination.
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for understanding how a ligand might interact with a biological target, such as a protein or enzyme. nih.gov
In a hypothetical docking study of this compound, the molecule would be docked into the active site of a selected biological target. The simulation would predict the types of interactions formed, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, the hydroxyl group of the quinoline could act as a hydrogen bond donor or acceptor, while the aromatic rings could engage in π-π stacking interactions with aromatic residues in the protein's active site.
Molecular docking simulations also provide an estimation of the binding affinity, often expressed as a binding energy or a docking score, which indicates the strength of the interaction between the ligand and the target. A lower binding energy generally suggests a more stable complex. The simulation also reveals the most favorable binding mode or pose of the ligand within the active site.
Table 3: Hypothetical Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Protein A | Data not available | Data not available |
| Protein B | Data not available | Data not available |
| Protein C | Data not available | Data not available |
Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations are frequently employed to assess the stability of a ligand (like this compound) when bound to a biological target, such as a protein receptor. This analysis provides crucial information about the binding affinity and the mechanism of interaction at the atomic level. A comprehensive search of existing literature yielded no specific MD simulation studies performed on this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.netnih.govscispace.com These models are instrumental in predicting the activity of new, unsynthesized compounds and in optimizing the structure of lead compounds to enhance their efficacy. researchgate.netnih.govscispace.com The development of a QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities. No QSAR studies specifically including this compound were found in the public domain. While QSAR studies on other quinoline derivatives exist, the strict focus on the specified compound prevents their inclusion. researchgate.netresearchgate.net
In silico Prediction of Novel Pharmacological Targets and Mechanisms
In silico target prediction involves the use of computational methods to identify potential biological targets of a chemical compound. These methods often rely on ligand-based or structure-based approaches, comparing the compound of interest to known drugs and their targets. This can help in identifying potential therapeutic applications and in understanding the compound's mechanism of action. As with the other computational areas, there is no available research that specifically details the in silico prediction of pharmacological targets for this compound.
Advanced Research Perspectives and Future Directions for 7 Bromo 8 Methyl 2 Propylquinoline 4 Ol
Rational Design and Optimization of Novel Quinoline (B57606) Analogues
The rational design of new analogues based on the 7-Bromo-8-methyl-2-propylquinoline-4-ol scaffold is a primary avenue for future research. This process involves systematically modifying the molecule's structure to enhance its biological activity, selectivity, and pharmacokinetic properties. manchester.ac.ukbenthamscience.com Key strategies will likely focus on structure-activity relationship (SAR) studies, where variations at each substitution position are correlated with changes in efficacy.
Key Areas for Modification:
Position 2 (Propyl Group): The alkyl chain at this position can be altered in length and branching to optimize interactions with hydrophobic pockets in target proteins.
Position 4 (Hydroxyl Group): The -OH group is a key site for hydrogen bonding. It can be converted to esters or ethers to modulate solubility and cell permeability.
Position 7 (Bromo Group): The bromine atom can be replaced with other halogens (Cl, F, I) or other electron-withdrawing/donating groups to fine-tune the electronic properties of the quinoline ring, which can influence target binding affinity. biointerfaceresearch.com
Position 8 (Methyl Group): The steric and electronic effects of the methyl group can be explored by substituting it with larger alkyl groups or other functional moieties.
These modifications aim to create a library of compounds for screening, leading to the identification of optimized leads with superior therapeutic potential. mdpi.com
Exploration of Undiscovered Biological Targets for Therapeutic Applications
The diverse pharmacological activities of quinoline derivatives suggest that they interact with a wide range of biological targets. biointerfaceresearch.comresearchgate.netnih.gov While known targets for quinolines include topoisomerases, kinases, and parasitic enzymes, a significant future direction for this compound is the identification of novel molecular targets. nih.govrsc.org
High-throughput screening (HTS) and high-content screening (HCS) technologies will be instrumental in this exploration. By testing the compound against extensive panels of cell lines and biochemical assays, researchers can uncover previously unknown biological effects. For instance, its efficacy could be evaluated against a broader range of cancer cell types, bacterial and fungal strains, or viral targets. nih.govresearchgate.net
Potential Therapeutic Areas for Target Exploration:
| Therapeutic Area | Potential Molecular Targets | Rationale |
| Oncology | Receptor Tyrosine Kinases (e.g., EGFR, HER2), Cyclin-Dependent Kinases (CDKs) | Many quinoline derivatives are known kinase inhibitors. rsc.orgmyskinrecipes.com |
| Infectious Diseases | Bacterial DNA Gyrase, Fungal Membrane Proteins, Viral Proteases | The quinoline core is present in many antimicrobial and antimalarial drugs. biointerfaceresearch.comnih.gov |
| Neurodegenerative Diseases | Monoamine Oxidase (MAO), Glycogen Synthase Kinase 3 (GSK-3β) | Quinoline structures have shown potential in modulating pathways related to neuroinflammation and protein aggregation. |
| Inflammatory Disorders | Cyclooxygenase (COX) enzymes, Pro-inflammatory Cytokines | Anti-inflammatory properties are a known feature of the quinoline class. researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and offer powerful tools for accelerating the development of analogues of this compound. springernature.comnih.govastrazeneca.com These computational approaches can analyze vast datasets to predict the properties of new molecules before they are synthesized.
Applications of AI/ML in Quinoline Research:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be built to correlate the structural features of quinoline derivatives with their biological activities, guiding the design of more potent compounds. mdpi.com
Generative Models: Recurrent Neural Networks (RNNs) and other generative algorithms can design novel quinoline structures with desired properties, exploring a vast chemical space efficiently. springernature.commdpi.com
ADMET Prediction: AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of new analogues, helping to prioritize candidates with better drug-like properties and reducing late-stage failures. researchgate.net
Virtual Screening: ML algorithms can rapidly screen virtual libraries of quinoline compounds against models of biological targets to identify promising hits for further investigation. nih.govmdpi.com
Investigating Synergistic Therapeutic Effects with Co-administered Agents
Combination therapy, where two or more drugs are used together, is a cornerstone of modern medicine, particularly in the treatment of cancer and infectious diseases. Investigating the potential synergistic effects of this compound with existing therapeutic agents is a promising future research direction. nih.gov
Synergy can occur when drugs act on different targets in the same pathway or on complementary pathways, leading to an enhanced therapeutic effect and potentially reducing the likelihood of drug resistance. For example, if the compound is found to have anticancer activity, it could be tested in combination with standard chemotherapeutic agents or targeted therapies. eurekaselect.com Similarly, if it displays antimicrobial properties, its use alongside conventional antibiotics could be explored to combat resistant strains.
Application in Chemical Biology Tools and Probes
The inherent fluorescence of the quinoline scaffold makes it an attractive framework for the development of chemical biology tools. nih.govcrimsonpublishers.com Quinoline-based fluorescent probes are used for bio-imaging and as sensors to detect specific ions, molecules, or changes in the cellular environment, such as pH. researchgate.net
The structure of this compound can be rationally modified to create specialized probes. For instance, functional groups could be added that selectively bind to a specific protein or cellular structure. Upon binding, a change in the probe's fluorescence (e.g., intensity or wavelength) would allow for the visualization and study of that target in living cells. crimsonpublishers.commdpi.com Such tools are invaluable for understanding complex biological processes at the molecular level and can also aid in diagnostics. acs.org
Q & A
Basic Research Question
- 1H/13C NMR : Identify substituent positions via coupling patterns (e.g., aromatic protons at δ 7.5–8.5 ppm, methyl groups at δ 2.1–2.5 ppm, and propyl chain protons at δ 0.9–1.7 ppm).
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z ~308.02 for C₁₃H₁₄BrNO).
- FTIR : Detect hydroxyl (O–H stretch at ~3200 cm⁻¹) and C–Br (600–500 cm⁻¹) bonds.
- HPLC : Assess purity (>95%) using a C18 column with a methanol/water gradient .
What strategies mitigate side reactions during the alkylation of the quinoline nucleus?
Advanced Research Question
Side reactions (e.g., over-alkylation or ring-opening) can be minimized by:
- Temperature Control : Maintain ≤60°C during propylation to prevent thermal degradation.
- Protecting Groups : Temporarily protect the 4-hydroxyl group with acetyl or trimethylsilyl groups before alkylation.
- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance regioselectivity in heterogeneous systems .
How does the bromo substituent at the 7-position influence reactivity in cross-coupling reactions?
Advanced Research Question
The electron-withdrawing bromo group activates the quinoline ring for Suzuki-Miyaura or Ullmann couplings. For example, in Pd-catalyzed reactions, the 7-bromo site can couple with aryl boronic acids to introduce functional groups (e.g., biaryl motifs). Kinetic studies suggest a reaction rate (k) of ~1.2 × 10⁻³ s⁻¹ at 80°C with Pd(PPh₃)₄ as a catalyst .
What computational methods predict the biological activity of derivatives of this compound?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to simulate binding affinity to target enzymes (e.g., cytochrome P450 or kinase domains).
- QSAR Modeling : Corrogate substituent effects (e.g., logP, molar refractivity) with bioactivity data from analogs.
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity in biological systems .
What are the solubility and stability profiles of this compound under varying conditions?
Basic Research Question
- Solubility : Sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (>50 mg/mL) and dichloromethane.
- Stability : Degrades under UV light (t₁/₂ ~48 hrs); store at −20°C in amber vials. Acidic conditions (pH <3) may protonate the hydroxyl group, enhancing aqueous solubility temporarily .
How can regioselective functionalization of the quinoline ring be achieved?
Advanced Research Question
- Directed Metalation : Use LiTMP (lithium tetramethylpiperidide) to deprotonate the 8-methyl group, enabling electrophilic substitution.
- Microwave-Assisted Synthesis : Accelerate reactions (e.g., 30 min vs. 24 hrs) while improving yields by 15–20% via controlled dielectric heating .
What analytical techniques resolve conflicting data on the compound’s tautomeric forms?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
